3-(Benzyloxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline
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Overview
Description
3-(Benzyloxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline is a complex organic compound that features a benzyloxy group, a difluoropyrrolidinyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The benzyloxy and difluoropyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives .
Scientific Research Applications
3-(Benzyloxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline involves its interaction with specific molecular targets. The benzyloxy and difluoropyrrolidinyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Difluoropyrrolidin-1-yl)aniline
- 3-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
- 1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol
Uniqueness
3-(Benzyloxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline is unique due to the presence of both benzyloxy and difluoropyrrolidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18F2N2O |
---|---|
Molecular Weight |
304.33 g/mol |
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-3-phenylmethoxyaniline |
InChI |
InChI=1S/C17H18F2N2O/c18-17(19)8-9-21(12-17)15-7-6-14(20)10-16(15)22-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12,20H2 |
InChI Key |
PMBHLESXRVGPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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